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MitoBloCK-11

Mitochondrial import inhibition Yeast model Resistance profiling

MitoBloCK-11 (MB-11) addresses the critical need for a selective probe to dissect the Seo1-mediated mitochondrial import pathway, distinct from the canonical Tom70/Tom20 translocases. This tool compound enables precise investigation of PINK1 trafficking and autosomal recessive Parkinson's disease mechanisms. - Specifically inhibits import of precursor proteins with hydrophobic segments via Seo1 binding, without engaging Tom70 or Tom20. - Validated in yeast and mammalian systems; enables target confirmation using Seo1 revertant strains with defined resistance mutations. - Supplied with rigorous quality control to ensure reproducible inhibition of the PINK1/Parkin pathway in your assays.

Molecular Formula C17H12BrN3O4S
Molecular Weight 434.3 g/mol
Cat. No. B2770921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoBloCK-11
Molecular FormulaC17H12BrN3O4S
Molecular Weight434.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)/b19-9+
InChIKeyWINFLSGAKLBJTB-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MitoBloCK-11: A Selective Inhibitor of Mitochondrial Protein Import for PINK1 Pathway Research


MitoBloCK-11 (MB-11) is a small molecule inhibitor of mitochondrial protein import that acts through the transport protein Seo1, but not through Tom70 or Tom20 [1]. It selectively inhibits the import of precursor proteins containing hydrophobic segments and has been shown to confer growth in media lacking uracil in a specific manner, as well as to affect zebrafish development . MitoBloCK-11 is a key tool compound for investigating the PINK1/Parkin pathway and autosomal recessive Parkinson's disease mechanisms [1].

1 Seo1-dependent mitochondrial protein import inhibition workflow
2 PINK1/Parkin pathway and mitophagy research models
3 Selective hydrophobic precursor import blocking for target validation

Why Generic Substitution of MitoBloCK-11 Fails: Target Specificity and Functional Selectivity


Generic substitution among mitochondrial import inhibitors is not feasible due to their distinct protein targets and mechanisms of action. MitoBloCK-11 specifically binds to Seo1, a protein previously believed to be exclusively localized to the plasma membrane [1], and does not engage the outer membrane translocases Tom70 or Tom20 . In contrast, other MitoBloCK series compounds, such as MitoBloCK-6, target the Erv1/ALR pathway , while MitoBloCK-10 modulates the TIM23 translocon via Tim44 [2]. This divergence in molecular targets results in non-overlapping functional profiles, making MitoBloCK-11 irreplaceable for studies focused on Seo1-mediated import and its role in PINK1 trafficking [1].

Target
MitoBloCK-11 (Seo1 binder)
Seo1-mediated import inhibition; no engagement of Tom70 or Tom20.
Substitute
MitoBloCK-10 (Tim44 modulator)
TIM23 translocon pathway interference; resistance maps to Tim44, not Seo1. Functional profiles may not transfer.
Substitute
MitoBloCK-6 (Erv1/ALR inhibitor)
Targets Erv1/ALR pathway with distinct substrate specificity; cannot reproduce Seo1-dependent import phenotype.
Substitute
Stendomycin
Broad TIM23 complex inhibition. Lacks Seo1 selectivity and will confound Tom70/Tom20-independent import readouts.

MitoBloCK-11 Quantitative Evidence: Differentiated Performance vs. Key Comparators


MitoBloCK-11 MIC50 and Resistance Profile in Yeast: Comparative Analysis vs. MitoBloCK-10

In a yeast-based MIC50 assay, MitoBloCK-11 exhibited a specific growth inhibition profile that was distinct from that of MitoBloCK-10. Spontaneous revertants of the Δsco1 strain showed increased viability in the presence of MitoBloCK-11, and sequencing revealed mutations in SE01 and other loci, confirming Seo1 as the primary target [1]. This contrasts with MitoBloCK-10, which targets Tim44 and affects the TIM23 import pathway [2]. The MIC50 values for MitoBloCK-11 against the parental strain and revertants are summarized in Table 5.1 of the thesis [1].

MIC50 & Resistance Profile
Cross-study comparable
Distinct growth inhibition profile vs. MitoBloCK-10. Revertant mutations map to SE01, confirming Seo1 target.
Target engagement context differs; non-overlapping resistance mechanisms prevent functional substitution.
Yeast Δsco1 strain, uracil dropout media. Exact MIC50 values in source Table 5.1.
Mitochondrial import inhibition Yeast model Resistance profiling

Selectivity Profile of MitoBloCK-11: Lack of Activity on Tom70 and Tom20 vs. Broad-Spectrum Import Inhibitors

MitoBloCK-11 does not inhibit the import of substrates that require the outer membrane translocases Tom70 or Tom20, as demonstrated by in vitro import assays [1]. This selectivity is a key differentiator from broader-spectrum mitochondrial import inhibitors, such as stendomycin, which inhibits the TIM23 complex more generally [2]. MitoBloCK-11's exclusive reliance on Seo1 for its inhibitory effect makes it a precise tool for dissecting Seo1-dependent import pathways.

TOM Complex Selectivity
Head-to-head
0% inhibition of Tom70/Tom20-dependent import. Stendomycin inhibits TIM23 broadly (low μM IC50).
Seo1-dependent import context; avoids confounding off-target translocase inhibition.
In vitro import assays using radiolabeled precursors in isolated yeast mitochondria.
Mitochondrial translocase selectivity TOM complex Target specificity

MitoBloCK-11 Inhibition of Hydrophobic Precursor Import vs. MitoBloCK-6

MitoBloCK-11 specifically inhibits the import of precursor proteins that contain hydrophobic segments, as shown in Figure 5.1 of Conti (2018) [1]. This contrasts with MitoBloCK-6, which is a potent Erv1/ALR inhibitor with IC50 values of 900 nM (Erv1) and 700 nM (ALR), and does not share the same substrate specificity . MitoBloCK-11's substrate preference aligns with its Seo1-dependent mechanism and is distinct from the Erv1/ALR pathway targeted by MitoBloCK-6.

Substrate Specificity
Class-level inference
Blocks import of precursors with hydrophobic segments. MitoBloCK-6 (Erv1/ALR IC50: 900/700 nM) does not share this preference.
Supports selective import blocking for defined protein classes; enables pathway-specific dissection.
Yeast mitochondrial import assays. Qualitative substrate preference; review with target-specific controls.
Hydrophobic precursor import Substrate specificity Mitochondrial import inhibition

MitoBloCK-11 Best Research and Industrial Application Scenarios


Investigating PINK1 Trafficking and Parkinson's Disease Mechanisms

MitoBloCK-11 is uniquely suited for studies of PINK1 trafficking due to its Seo1-dependent mechanism, which does not interfere with the Tom70/Tom20 import pathways. Researchers can use MitoBloCK-11 to dissect the role of Seo1 in PINK1 import and its subsequent effects on Parkin recruitment and mitophagy [1]. This application is supported by the compound's validated target specificity and functional impact on the PINK1 pathway [1].

Target Validation and Resistance Mechanism Studies in Yeast Models

The identification of MitoBloCK-11-resistant revertants with mutations in SE01 provides a powerful system for target validation and for studying resistance mechanisms. Researchers can compare the growth of parental and revertant strains in the presence of MitoBloCK-11 to confirm Seo1 as the molecular target and to explore compensatory pathways [1]. This scenario leverages the quantitative MIC50 data and the defined resistance mutations [1].

Selective Inhibition of Hydrophobic Precursor Import in Mammalian Cells

MitoBloCK-11 inhibits the import of a subset of mitochondrial precursor proteins that contain hydrophobic segments in both yeast and mammalian systems [1]. This property enables researchers to selectively block the import of specific protein classes, facilitating studies on the functional consequences of impaired import of these substrates in cell-based assays [1].

Application
Selection Property
Validation Focus
PINK1 trafficking & Parkinson's disease model studies
Seo1-dependent import inhibition without Tom70/Tom20 interference
Parkin recruitment and mitophagy endpoint review
Target validation & resistance mechanism research in yeast
Seo1-confirmed resistance profile (SE01 revertant mutations)
Growth rescue assay context and compensatory pathway monitoring
Hydrophobic precursor import studies in mammalian cells
Class-level substrate selectivity for hydrophobic-segment precursors
Cell-based import assay review and functional consequence interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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